2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate: is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a 4-bromo-2-(2-methoxyethoxy)benzoate moiety attached to a 2,5-dioxopyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate typically involves the esterification of 4-bromo-2-(2-methoxyethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromo-2-(2-methoxyethoxy)benzoate moiety can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products would depend on the nucleophile used, such as azido or thiocyanato derivatives.
Ester Hydrolysis: 4-bromo-2-(2-methoxyethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: Specific products would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: Employed in various functional group transformations due to its reactive ester and bromine functionalities.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate would depend on its specific application. In bioconjugation reactions, the ester group can react with amines to form stable amide bonds, facilitating the attachment of biomolecules. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(bromomethyl)benzoate
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzoate moiety distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different applications.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique properties .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO6/c1-20-6-7-21-11-8-9(15)2-3-10(11)14(19)22-16-12(17)4-5-13(16)18/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFORQVXAGNSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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